Benzenamine, 3-[3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl]-
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Overview
Description
Benzenamine, 3-[3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl]- is a complex organic compound that features a benzenamine core substituted with a 1,2,4-oxadiazole ring and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-[3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl]- typically involves multiple steps:
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Formation of the 1,2,4-Oxadiazole Ring: : This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives. The reaction often requires dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.
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Introduction of the Methylthio Group: : The methylthio group can be introduced via nucleophilic substitution reactions. For instance, a thiol (R-SH) can react with a suitable leaving group (e.g., halides) in the presence of a base.
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Coupling with Benzenamine: : The final step involves coupling the 1,2,4-oxadiazole derivative with benzenamine. This can be facilitated by using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The methylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
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Reduction: : The nitro group (if present) on the benzenamine can be reduced to an amine using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
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Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), or halogens (Cl₂, Br₂).
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Iron powder, catalytic hydrogenation.
Substitution Reagents: Nitric acid, sulfuric acid, halogens.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzenes, halobenzenes, sulfonated benzenes.
Scientific Research Applications
Chemistry
In organic synthesis, Benzenamine, 3-[3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl]- can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
This compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the 1,2,4-oxadiazole ring, which is known for its bioactive potential. Researchers are exploring its use in drug discovery and development.
Medicine
Potential medicinal applications include the development of new therapeutic agents targeting specific enzymes or receptors. The compound’s structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the development of sensors or electronic devices.
Mechanism of Action
The mechanism of action of Benzenamine, 3-[3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl]- depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The 1,2,4-oxadiazole ring can form hydrogen bonds and other interactions with biological molecules, influencing its activity.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4-bromo-3-chloro-N-[[4-(methylthio)phenyl]methylene]-
- Benzenamine, 4-methyl-3-nitro-N-[[4-(methylthio)phenyl]methylene]-
Uniqueness
Compared to similar compounds, Benzenamine, 3-[3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl]- is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. This ring system is known for its stability and ability to participate in various chemical reactions, making the compound versatile for multiple applications.
Properties
CAS No. |
1225058-35-4 |
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Molecular Formula |
C15H13N3OS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]aniline |
InChI |
InChI=1S/C15H13N3OS/c1-20-13-7-5-10(6-8-13)14-17-15(19-18-14)11-3-2-4-12(16)9-11/h2-9H,16H2,1H3 |
InChI Key |
CRPGDNIOKUTFEY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)N |
Origin of Product |
United States |
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